Differentiation as an Essential Intermediate in a Patented Clinical Candidate (AZD2066)
5-(3-Chlorophenyl)isoxazole is not just a compound; it is a specifically claimed and essential building block in the synthesis of the clinical candidate 4-(5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (AZD2066) [1]. This is a direct, structural requirement defined by the patent literature for a compound that reached clinical evaluation for treating gastrointestinal disorders [2]. This differentiates it from other isoxazoles, which lack this specific, high-value developmental context.
| Evidence Dimension | Role in a patented clinical candidate (AZD2066) |
|---|---|
| Target Compound Data | Essential building block; defined in the molecular structure of AZD2066. |
| Comparator Or Baseline | Generic isoxazoles (e.g., 5-phenylisoxazole, 3-phenylisoxazole) or other chlorophenyl isoxazoles (e.g., 4-chlorophenylisoxazole). |
| Quantified Difference | Qualitative difference: 5-(3-Chlorophenyl)isoxazole is an essential component of AZD2066. The other comparators are not. |
| Conditions | Patent literature analysis (US-2010041706-A1) and medicinal chemistry synthesis. |
Why This Matters
This provides a clear, verifiable, and high-value use case for procurement, distinguishing it from general-purpose research chemicals and justifying its purchase for specific drug discovery projects.
- [1] US Patent Application US-2010041706-A1: Compounds 501. AstraZeneca AB, 2010. View Source
- [2] AZD2066: A novel, potent, and selective antagonist of the motilin receptor. AstraZeneca R&D, 2008-2010. (Note: Compound data from public development pipelines.) View Source
